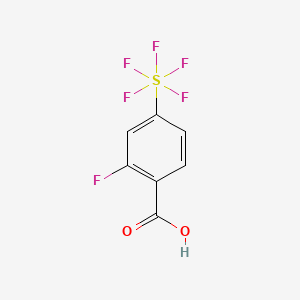
2,7-Dibromoquinoline
Übersicht
Beschreibung
2,7-Dibromoquinoline is a chemical compound with the molecular formula C9H5Br2N . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
Quinolines can be synthesized from unknown methylanilines using the Skraup’s synthesis . This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .Molecular Structure Analysis
The molecular structure of 2,7-Dibromoquinoline is represented by the linear formula C9H5Br2N . The InChI code for this compound is 1S/C9H5Br2N/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H .Physical And Chemical Properties Analysis
2,7-Dibromoquinoline is a pale-yellow to yellow-brown solid . It has a molecular weight of 286.95 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2,7-Dibromoquinoline serves as a crucial scaffold in medicinal chemistry due to its structural significance in drug discovery. It’s a building block for synthesizing various biologically active molecules, particularly those with potential anticancer, antiviral, and antibacterial properties . The bromine atoms on the quinoline ring can undergo further chemical reactions, allowing for the creation of complex compounds tailored for specific therapeutic targets.
Synthetic Organic Chemistry
In synthetic organic chemistry, 2,7-Dibromoquinoline is utilized for constructing complex molecular architectures. It’s often employed in cross-coupling reactions, which are pivotal for creating carbon-carbon bonds, thereby expanding the diversity of organic compounds . This compound’s versatility makes it a valuable reagent for synthesizing new organic materials with potential applications in various industries.
Drug Discovery
The compound’s role in drug discovery is significant, especially in the development of new pharmaceuticals. Its structure is conducive to binding with a variety of biological targets, making it an excellent candidate for high-throughput screening and lead optimization in the early stages of drug development . Researchers leverage its modifiable structure to improve pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
Industrial Chemistry
2,7-Dibromoquinoline finds applications in industrial chemistry where it’s used as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals . Its reactivity with various organic and inorganic compounds allows for the production of materials with desired properties for industrial applications.
Environmental Science
While not directly used in environmental science, derivatives of quinoline, including those like 2,7-Dibromoquinoline, are studied for their potential in environmental remediation. They can form complexes with metals and organic pollutants, aiding in their detection and removal from environmental samples .
Analytical Chemistry
In analytical chemistry, 2,7-Dibromoquinoline can be used as a standard or reference compound in various chromatographic and spectroscopic methods. It helps in the qualitative and quantitative analysis of complex mixtures, ensuring accurate and reliable results in research and quality control settings .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,7-dibromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHADAAFHVDGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743951 | |
| Record name | 2,7-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromoquinoline | |
CAS RN |
1334405-59-2 | |
| Record name | 2,7-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



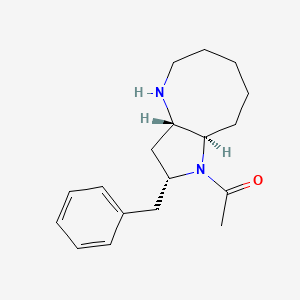
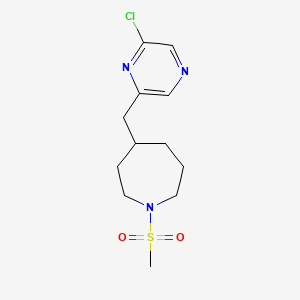
![3-[6-(1-Acetylpiperidin-3-yl)pyridin-2-yl]propanoic acid](/img/structure/B1401342.png)
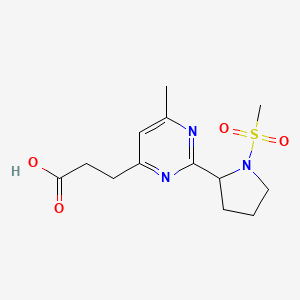
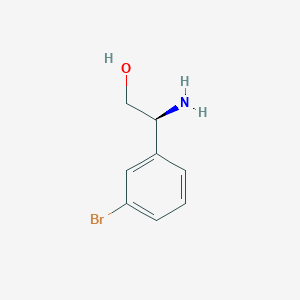

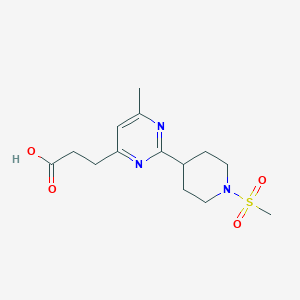
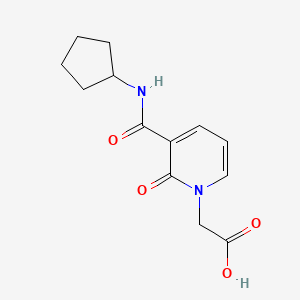
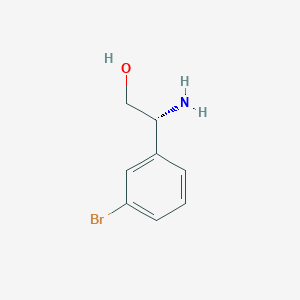
![3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1401353.png)
![3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1401354.png)


